
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione is a naphthoquinone derivative characterized by the presence of two methoxy groups at positions 2 and 3, and a nitro group at position 6 on the naphthalene ring. This compound is known for its redox-cycling properties, which enable it to induce intracellular superoxide anion formation. Depending on the concentration, it can lead to cell proliferation, apoptosis, or necrosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione typically involves the nitration of 2,3-dimethoxynaphthalene-1,4-dione. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration at the desired position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nitration reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-naphthoquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the reagents used.
Applications De Recherche Scientifique
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a redox-cycling agent to study the role of reactive oxygen species (ROS) in chemical reactions.
Biology: Employed in studies related to cell toxicity, apoptosis, and necrosis due to its ability to induce intracellular superoxide anion formation.
Medicine: Investigated for its potential therapeutic effects in diseases involving oxidative stress and cell proliferation.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-6-nitronaphthalene-1,4-dione involves its redox-cycling properties. The compound induces the formation of intracellular superoxide anions, which can lead to oxidative stress. This oxidative stress can result in different cellular outcomes, including cell proliferation, apoptosis, or necrosis, depending on the concentration of the compound. The molecular targets and pathways involved include the activation of reactive oxygen species (ROS) and the subsequent impact on cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethoxynaphthalene-1,4-dione: Lacks the nitro group at position 6.
1,4-Naphthoquinone: Lacks both methoxy and nitro groups.
2,3-Dimethoxy-1,4-naphthoquinone: Similar structure but without the nitro group.
Uniqueness
2,3-Dimethoxy-6-nitronaphthalene-1,4-dione is unique due to the presence of both methoxy and nitro groups, which confer distinct redox-cycling properties and biological activities. The combination of these functional groups allows for specific interactions with cellular components, making it a valuable compound in research related to oxidative stress and cell signaling .
Propriétés
Numéro CAS |
89226-87-9 |
|---|---|
Formule moléculaire |
C12H9NO6 |
Poids moléculaire |
263.20 g/mol |
Nom IUPAC |
2,3-dimethoxy-6-nitronaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9NO6/c1-18-11-9(14)7-4-3-6(13(16)17)5-8(7)10(15)12(11)19-2/h3-5H,1-2H3 |
Clé InChI |
NQRCBRPBIFIJAY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C2=C(C1=O)C=CC(=C2)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1-dichloro-2,2,6,7b-tetramethyl-1aH-cyclopropa[c]quinoline-3-carbaldehyde](/img/structure/B14151260.png)
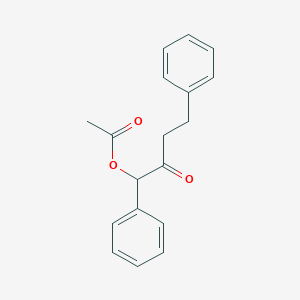

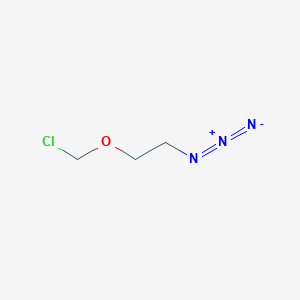

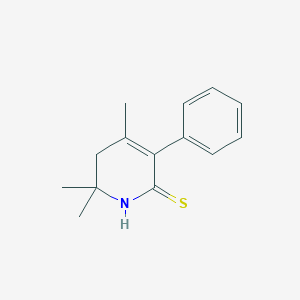
![3-Cyano-1-[(4-methylphenyl)methyl]quinolin-1-ium](/img/structure/B14151301.png)
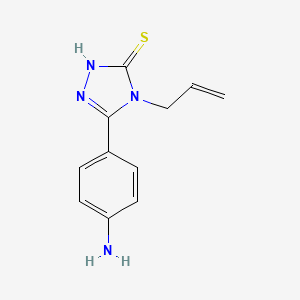
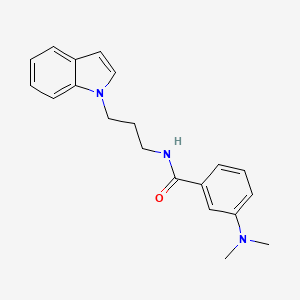
methanethione](/img/structure/B14151314.png)
![Diethyl [acetyl(phenyl)amino]propanedioate](/img/structure/B14151327.png)
![3-{[4-(4-Tert-butylphenyl)-1,3-thiazol-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B14151332.png)
![2-(Furan-2-yl)-3-[2-(4-hydroxyphenyl)ethyl]quinazolin-4-one](/img/structure/B14151343.png)
